An In-depth Technical Guide to 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8)
An In-depth Technical Guide to 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological activity, and safety information for 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8). This heterocyclic ketone is a compound of interest in medicinal chemistry, particularly as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various proliferative diseases. This document summarizes available quantitative data, outlines a general synthetic approach, and presents a detailed visualization of the COX-2 signaling pathway. Due to the limited availability of public experimental data, this guide also highlights areas where further research is required.
Chemical and Physical Properties
1-(5-Methylisoxazol-4-yl)ethanone is a small organic molecule featuring a central isoxazole ring substituted with a methyl group and an acetyl group. Its physicochemical properties are crucial for its handling, formulation, and biological activity.
Table 1: Physicochemical Properties of 1-(5-Methylisoxazol-4-yl)ethanone
| Property | Value | Source |
| CAS Number | 6497-21-8 | N/A |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Boiling Point | 221 °C | [2] |
| Flash Point | 26 °C | [2] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [1] |
| LogP (calculated) | 1.18562 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-(5-Methylisoxazol-4-yl)ethanone
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.4 (s, 3H, -CH₃ on isoxazole), ~2.5 (s, 3H, -C(O)CH₃), ~8.5 (s, 1H, isoxazole ring proton) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~12.0 (-CH₃ on isoxazole), ~29.0 (-C(O)CH₃), ~115.0 (quaternary carbon on isoxazole), ~158.0 (isoxazole ring carbon), ~170.0 (quaternary carbon on isoxazole), ~195.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretch, aromatic ketone), ~1600 (C=N stretch), ~1450 (C-H bend) |
| Mass Spectrometry (EI) | m/z: 125 (M⁺), 110 (M⁺ - CH₃), 82 (M⁺ - C(O)CH₃) |
Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of 1-(5-Methylisoxazol-4-yl)ethanone is not extensively documented. However, a general and plausible synthetic route can be devised based on established isoxazole synthesis methodologies. The following represents a generalized procedure.
General Synthesis of 1-(5-Methylisoxazol-4-yl)ethanone
The synthesis of 4-acyl-5-methylisoxazoles can often be achieved through the reaction of a β-ketoester with hydroxylamine, followed by acylation. A common precursor for the target molecule is ethyl 5-methylisoxazole-4-carboxylate, which can be synthesized from ethyl acetoacetate and hydroxylamine.
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-4-carboxylate.
-
Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid
-
Dissolve the ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-methylisoxazole-4-carboxylic acid.
Step 3: Acylation to 1-(5-Methylisoxazol-4-yl)ethanone
-
Convert the carboxylic acid to its corresponding acid chloride by reacting with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
In a separate flask, prepare a Grignard reagent (e.g., methylmagnesium bromide) or an organocadmium reagent (from the Grignard reagent and cadmium chloride).
-
Add the freshly prepared acid chloride dropwise to the organometallic reagent at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 1-(5-Methylisoxazol-4-yl)ethanone.
